2-((Piperidin-4-ylmethoxy)methyl)thiazole
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Overview
Description
2-((Piperidin-4-ylmethoxy)methyl)thiazole is a heterocyclic compound that features a thiazole ring and a piperidine moiety. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry . Piperidine, a six-membered ring containing nitrogen, is also a crucial structure in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-4-ylmethoxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method includes the use of a base to deprotonate the piperidine, followed by nucleophilic substitution on the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-4-ylmethoxy)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((Piperidin-4-ylmethoxy)methyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Piperidin-4-ylmethoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also feature a thiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine moiety are widely used in pharmaceuticals and share some chemical properties with 2-((Piperidin-4-ylmethoxy)methyl)thiazole.
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2OS/c1-3-11-4-2-9(1)7-13-8-10-12-5-6-14-10/h5-6,9,11H,1-4,7-8H2 |
InChI Key |
DQFRWIWJBAMCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COCC2=NC=CS2 |
Origin of Product |
United States |
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